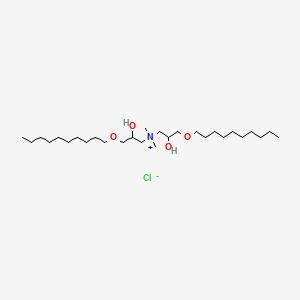

Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

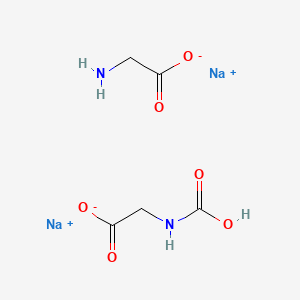

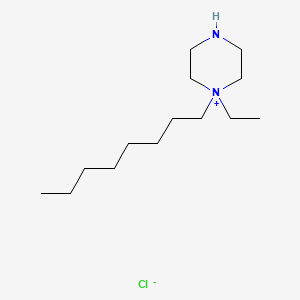

Chlorure de bis(2-hydroxy-3-décyloxypropyl)diméthylammonium: est un composé d'ammonium quaternaire de formule moléculaire C28H60ClNO4 et d'une masse molaire de 510,2 g/mol . Ce composé est connu pour ses propriétés tensioactives et est utilisé dans diverses applications industrielles et scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du chlorure de bis(2-hydroxy-3-décyloxypropyl)diméthylammonium implique généralement la réaction de la diméthylamine avec l'épichlorhydrine suivie de l'addition de décanol . La réaction est réalisée sous des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité.

Méthodes de production industrielles: Dans les milieux industriels, la production de chlorure de bis(2-hydroxy-3-décyloxypropyl)diméthylammonium est mise à l'échelle en utilisant de grands réacteurs et des procédés à écoulement continu. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit est purifié à l'aide de techniques telles que la distillation et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorure de bis(2-hydroxy-3-décyloxypropyl)diméthylammonium subit diverses réactions chimiques, y compris les réactions de substitution , d'oxydation et de réduction .

Réactifs et conditions courantes:

Réactions de substitution: Ces réactions impliquent généralement le remplacement de l'ion chlorure par d'autres nucléophiles tels que les ions ou .

Réactions d'oxydation: Le composé peut être oxydé à l'aide d'agents oxydants tels que ou .

Réactions de réduction: La réduction peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium .

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des sels d'ammonium quaternaires avec différents anions, tandis que les réactions d'oxydation peuvent produire des acides carboxyliques ou des aldéhydes .

Applications De Recherche Scientifique

Chimie: En chimie, le chlorure de bis(2-hydroxy-3-décyloxypropyl)diméthylammonium est utilisé comme catalyseur de transfert de phase pour faciliter les réactions entre réactifs dans différentes phases.

Biologie: En recherche biologique, ce composé est utilisé comme tensioactif pour solubiliser les protéines et autres biomolécules, ce qui permet d'étudier plus facilement leurs propriétés et leurs interactions.

Médecine: En médecine, le chlorure de bis(2-hydroxy-3-décyloxypropyl)diméthylammonium est exploré pour son utilisation potentielle comme agent antimicrobien en raison de sa capacité à perturber les membranes cellulaires microbiennes.

Industrie: Dans l'industrie, ce composé est utilisé dans la formulation de produits de nettoyage , d'adoucissants pour tissus et de conditionneurs capillaires en raison de ses propriétés tensioactives.

Mécanisme d'action

Le mécanisme par lequel le chlorure de bis(2-hydroxy-3-décyloxypropyl)diméthylammonium exerce ses effets implique la perturbation des bicouches lipidiques dans les membranes cellulaires. Cette perturbation est facilitée par la nature amphiphile du composé, qui lui permet d'interagir avec les régions hydrophobes et hydrophiles de la membrane. Les cibles moléculaires comprennent les phospholipides et les protéines au sein de la membrane, ce qui conduit à une augmentation de la perméabilité membranaire et à la lyse cellulaire.

Mécanisme D'action

The mechanism by which bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride exerts its effects involves the disruption of lipid bilayers in cell membranes. This disruption is facilitated by the compound’s amphiphilic nature , which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. The molecular targets include phospholipids and proteins within the membrane, leading to increased membrane permeability and cell lysis.

Comparaison Avec Des Composés Similaires

Composés similaires:

- Chlorure de bis(2-hydroxyéthyl)diméthylammonium

- Chlorure de cétyltriméthylammonium

- Chlorure de dodécyltriméthylammonium

Comparaison: Comparé à ces composés similaires, le chlorure de bis(2-hydroxy-3-décyloxypropyl)diméthylammonium possède une chaîne alkyle plus longue , ce qui améliore ses propriétés tensioactives et le rend plus efficace pour perturber les bicouches lipidiques . Cette structure unique contribue également à son efficacité accrue en tant que catalyseur de transfert de phase et agent antimicrobien .

Propriétés

Numéro CAS |

57945-70-7 |

|---|---|

Formule moléculaire |

C28H60ClNO4 |

Poids moléculaire |

510.2 g/mol |

Nom IUPAC |

bis(3-decoxy-2-hydroxypropyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C28H60NO4.ClH/c1-5-7-9-11-13-15-17-19-21-32-25-27(30)23-29(3,4)24-28(31)26-33-22-20-18-16-14-12-10-8-6-2;/h27-28,30-31H,5-26H2,1-4H3;1H/q+1;/p-1 |

Clé InChI |

NKDCGCAEPRFSGN-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCOCC(C[N+](C)(C)CC(COCCCCCCCCCC)O)O.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.